molecular formula C25H25N3O3 B245984 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No. B245984
M. Wt: 415.5 g/mol
InChI Key: MKSFPCJUHCROGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a piperazine derivative that has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

BPPA has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as a fluorescent probe for protein-ligand interactions. BPPA has been shown to bind to proteins and emit fluorescence, making it a valuable tool for studying protein-ligand interactions. Additionally, BPPA has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. BPPA has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is known to interact with proteins and enzymes in the body. BPPA has been shown to bind to the active site of enzymes, inhibiting their activity. Additionally, BPPA has been shown to induce conformational changes in proteins, altering their function. The exact mechanism of action of BPPA in different applications is still being studied.
Biochemical and Physiological Effects
BPPA has been shown to have various biochemical and physiological effects in different applications. In its use as a fluorescent probe, BPPA has been shown to bind to proteins and emit fluorescence, allowing for the study of protein-ligand interactions. In its use as an anti-cancer agent, BPPA has been shown to inhibit the growth of cancer cells and induce apoptosis. BPPA has also been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BPPA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for its use in various applications. Additionally, BPPA is stable and has a long shelf life, making it a valuable tool for long-term experiments. However, BPPA also has some limitations. It has low solubility in water, which can limit its use in certain applications. Additionally, BPPA can be toxic at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the study of BPPA. One area of research is the development of new synthesis methods for BPPA that can improve yield and purity. Additionally, BPPA can be modified to improve its solubility in water and reduce toxicity. Another area of research is the study of BPPA in vivo, to better understand its effects on the body. Finally, BPPA can be studied for its potential applications in other fields, such as drug delivery and materials science.
Conclusion
In conclusion, BPPA is a valuable tool in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BPPA have been discussed in this paper. BPPA has shown promising results in scientific research and has the potential to be a valuable tool for future studies.

Synthesis Methods

BPPA can be synthesized using different methods, including the reaction of 4-(4-aminophenyl)piperazine with benzoyl chloride and 2-phenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 4-(4-chlorobenzoyl)piperazine with 4-aminophenyl ether in the presence of a base. The synthesis of BPPA using these methods has been reported in the literature, and the purity and yield of the compound have been optimized.

properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25N3O3/c29-24(19-31-23-9-5-2-6-10-23)26-21-11-13-22(14-12-21)27-15-17-28(18-16-27)25(30)20-7-3-1-4-8-20/h1-14H,15-19H2,(H,26,29)

InChI Key

MKSFPCJUHCROGQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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